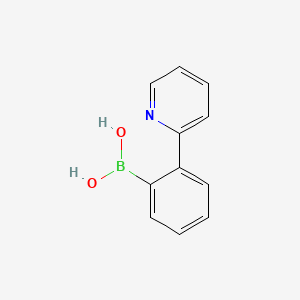

(2-(Pyridin-2-yl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Pyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine ring at the ortho position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)phenyl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of 2-bromopyridine with a metalation reagent such as n-butyllithium to form an organolithium intermediate. This intermediate is then reacted with a boronic acid ester to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the recovery and recycling of boronic acid reagents to reduce costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, while oxidation reactions yield boronic esters .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound features a boronic acid group attached to a phenyl ring with a pyridine substituent. This configuration enables it to engage in several key reactions:

- Suzuki–Miyaura Coupling : A prominent reaction where (2-(Pyridin-2-yl)phenyl)boronic acid is used to form carbon-carbon bonds with aryl or vinyl halides. This reaction is crucial for synthesizing complex organic molecules.

- Oxidation and Reduction : The boronic acid group can be oxidized to form boronic esters or reduced to generate boranes, broadening its utility in synthetic chemistry.

- Substitution Reactions : Its high reactivity facilitates substitution reactions that are essential in the formation of various organic compounds.

Organic Synthesis

This compound is extensively utilized in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This application is vital for creating complex organic molecules used in pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with transition metals enhances its effectiveness in these reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Suzuki–Miyaura Coupling | Palladium catalysts | Biaryl compounds |

| Oxidation | Hydrogen peroxide | Boronic esters |

| Reduction | Lithium aluminum hydride | Boranes |

Biological Applications

The biological activity of this compound has been investigated, revealing its potential as an enzyme inhibitor and therapeutic agent. Its Lewis acidic nature allows it to form reversible covalent bonds with diols, making it suitable for developing biosensors.

Antiproliferative Activity : Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HEp-2 | 4.25 | G2/M Phase Arrest |

| Related derivative | NCI-H460 | 3.45 | G2/M Phase Arrest |

| Related derivative | LN-229 | 1.45 | G2/M Phase Arrest |

The mechanism involves disruption of the cell cycle and inhibition of proteasomal enzymes, leading to apoptosis in cancer cells.

Sensor Development

The compound's ability to form complexes with sugars has led to its application in developing glucose sensors. Its reversible binding properties make it an excellent candidate for detecting biological molecules, which is crucial in medical diagnostics.

Anticancer Properties

A study focusing on structurally related boronic acids reported strong anticancer activity against multiple cell lines, highlighting the therapeutic potential of this compound derivatives. The selectivity towards cancer cells over normal cells indicates a favorable therapeutic window.

Antimicrobial Activity

Some derivatives have demonstrated antibacterial activity against strains such as Bacillus cereus and antifungal properties, suggesting their potential use in treating infections alongside cancer therapy.

Optimization of Derivatives

Research is ongoing to enhance the potency and selectivity of this compound through structural modifications, aiming to develop more effective therapeutic agents.

Mécanisme D'action

The mechanism of action of (2-(Pyridin-2-yl)phenyl)boronic acid involves its ability to form covalent bonds with various substrates. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The compound’s reactivity is influenced by the electronic properties of the pyridine and phenyl rings, which can stabilize intermediates and transition states during reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2-boronic acid: Similar in structure but lacks the phenyl ring, making it less versatile in cross-coupling reactions.

Phenylboronic acid: Lacks the pyridine ring, which reduces its ability to participate in certain reactions that require nitrogen coordination.

4-(Pyridin-4-yl)phenylboronic acid: Similar but with the pyridine ring at the para position, which affects its reactivity and the types of complexes it can form.

Uniqueness

(2-(Pyridin-2-yl)phenyl)boronic acid is unique due to the ortho substitution of the pyridine ring, which enhances its reactivity and allows for the formation of more stable complexes with transition metals. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .

Activité Biologique

(2-(Pyridin-2-yl)phenyl)boronic acid is an organoboron compound known for its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring a boronic acid group attached to a phenyl ring substituted with a pyridine moiety, allows it to interact with various biological targets. This article compiles recent findings on the biological activity of this compound, including its antiproliferative effects, potential as a therapeutic agent, and mechanisms of action.

This compound exhibits several chemical properties that contribute to its biological activity:

- Lewis Acidic Nature : The boronic acid group acts as a Lewis acid, enabling it to form reversible covalent bonds with diols, which is crucial for its role in biological sensing applications.

- Reactivity : The compound participates in various chemical reactions, including Suzuki–Miyaura cross-coupling, which is essential for synthesizing complex organic molecules used in pharmaceuticals.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this boronic acid have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, suggesting a mechanism that could be exploited for cancer therapy .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HEp-2 | 4.25 | G2/M Phase Arrest |

| Related derivative | NCI-H460 | 3.45 | G2/M Phase Arrest |

| Related derivative | LN-229 | 1.45 | G2/M Phase Arrest |

The selectivity of these compounds towards cancer cells over normal peripheral blood mononuclear cells (PBMCs) has also been observed, indicating a therapeutic window that could minimize side effects .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Disruption : As noted, the compound causes an accumulation of cells in the G2/M phase, disrupting normal cell cycle progression and leading to apoptosis in cancer cells.

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomal enzymes by binding covalently to the active site, which may contribute to their antiproliferative effects .

Case Studies and Research Findings

- Anticancer Properties : A study focused on a series of boronic acids similar to this compound reported strong anticancer activity against multiple cell lines with varying IC50 values. The most potent derivatives were selected for further optimization due to their promising selectivity and efficacy .

- Antimicrobial Activity : Some derivatives have shown reasonable antibacterial activity against strains such as Bacillus cereus and antifungal properties, suggesting potential applications in treating infections alongside cancer therapy .

- Sensor Development : The ability of this compound to form complexes with sugars has led to its use in developing glucose sensors, showcasing its versatility beyond direct therapeutic applications.

Future Directions

Research into this compound continues to evolve, focusing on:

- Optimization of Derivatives : Efforts are underway to enhance the potency and selectivity of this compound through structural modifications.

- Exploration of New Applications : Investigating its potential as an enzyme inhibitor or in other therapeutic contexts could open new avenues for drug development.

Propriétés

IUPAC Name |

(2-pyridin-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOENMIVYCLDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.